

Foundational Theories in Digital Health Equity Research: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

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Executive Summary

The rapid integration of digital technologies into healthcare holds immense promise for improving health outcomes and increasing access to care. However, this digital transformation also risks exacerbating existing health disparities, creating a "digital divide" that mirrors and amplifies societal inequities. To address this challenge, a robust body of research has emerged, grounded in several foundational theories that provide a framework for understanding, analyzing, and intervening to promote digital health equity. This technical guide provides an in-depth overview of these core theories for researchers, scientists, and drug development professionals. It synthesizes key quantitative data, outlines experimental methodologies from seminal studies, and visualizes the intricate relationships between theoretical constructs.

Core Theoretical Frameworks

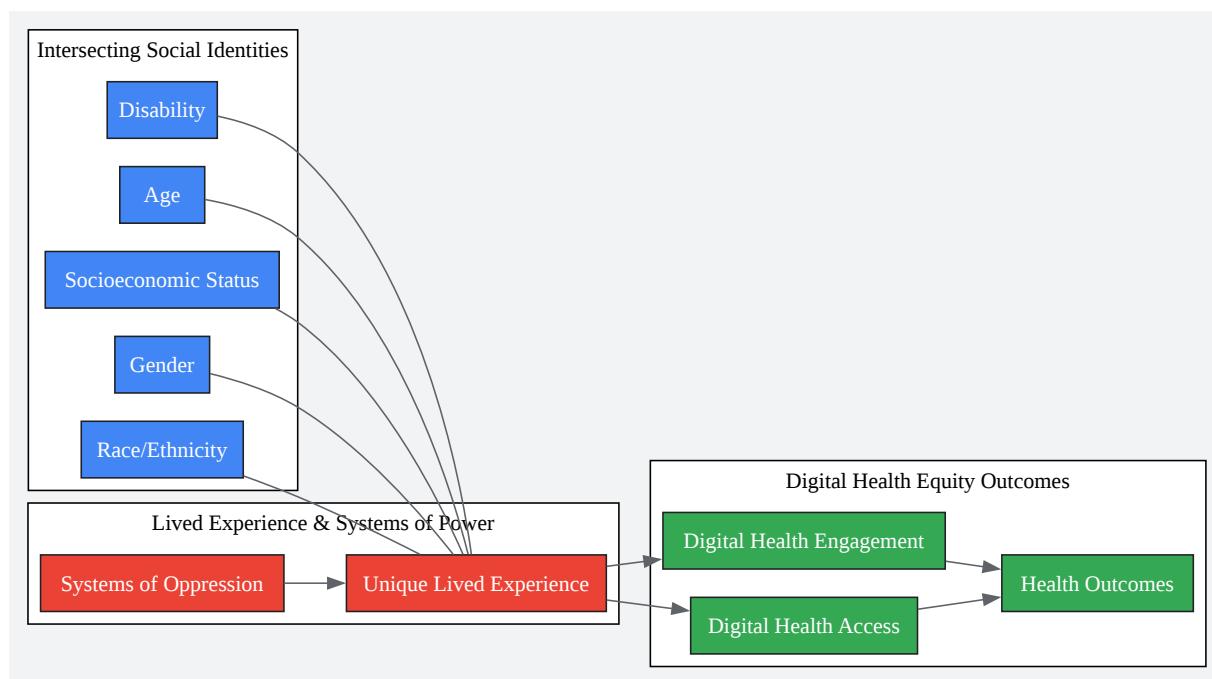
Digital health equity research draws upon a multidisciplinary theoretical foundation to conceptualize and address the complex interplay of factors that lead to disparities in the access, use, and benefit of digital health technologies. The following sections detail the most prominent of these theories.

Intersectionality Theory

Intersectionality theory, originating from Black feminist scholarship, posits that individuals' experiences are shaped by the simultaneous and intersecting nature of their multiple social

identities, such as race, gender, socioeconomic status, age, and disability.[1][2][3][4][5] In the context of digital health, this theory moves beyond single-axis analyses (e.g., focusing only on income) to provide a more nuanced understanding of how overlapping systems of discrimination and disadvantage create unique barriers to digital health engagement for individuals with multiple marginalized identities.[1][6]

Logical Relationship of Intersectionality in Digital Health Equity:



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Figure 1: Intersecting social identities create unique lived experiences that influence digital health access, engagement, and ultimately, health outcomes.

Social and Digital Determinants of Health

The Social Determinants of Health (SDOH) are the non-medical factors that influence health outcomes, including the conditions in which people are born, grow, work, live, and age.[6][7][8][9] These determinants are categorized into five key domains: economic stability, education access and quality, healthcare access and quality, neighborhood and built environment, and social and community context.[7]

The concept of Digital Determinants of Health (DDOH) has emerged as a critical extension of SDOH, referring to the factors intrinsic to technology that can impact health equity.[10] DDOH includes aspects like digital literacy, access to broadband internet and appropriate devices, and the design and usability of digital health tools.[10][11]

Experimental Protocol Example: Analyzing the Impact of SDOH on Digital Health Tool Utilization

A common methodology involves retrospective cohort studies using electronic health record (EHR) data linked with area-level SDOH data (e.g., from the US Census Bureau's American Community Survey).

- Objective: To determine the association between neighborhood-level SDOH and patient portal use.
- Study Population: A large, diverse patient population from a multi-site health system.
- Data Sources:
 - EHR data: Patient demographics, patient portal activation and usage logs (e.g., logins, messages sent, appointments scheduled).
 - Geocoded patient addresses.
 - Census tract-level SDOH data: Median household income, poverty rate, educational attainment, internet access rates.
- Analysis: Multilevel logistic regression models are used to assess the odds of patient portal use based on individual-level characteristics and neighborhood-level SDOH, controlling for

clinical factors.

Quantitative Data Summary: The Digital Divide in the United States

The "digital divide," a core concept in **DDOH**, refers to the gap in access to and use of information and communication technologies.[12][13]

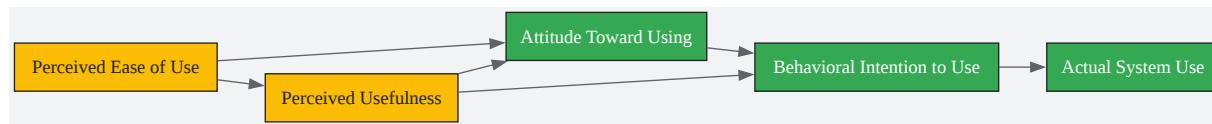
Demographic Group	Broadband Internet Access (%)	Computer Ownership/Use (%)	Data Source
Race/Ethnicity	[9][14]		
Asian/Pacific Islander	89.7	97.4	[9][14]
Non-Hispanic White	83.5	-	[9][14]
Hispanic	78.8	-	[9][14]
Black/African American	77.2	-	[9][14]
American Indian/Alaska Native	66.0	80.3	[9][14]
Socioeconomic Status	[9][14]		
Below Poverty Level	18 percentage points lower than those not in poverty	15 percentage points lower than those not in poverty	[9][14]
Less than High School Education	[9][14]		
Geography	[9][14]		
Metropolitan Areas	80.3	88.4	[9][14]
Nonmetropolitan Areas	69.7	80.5	[9][14]

Technology Acceptance Model (TAM)

The Technology Acceptance Model (TAM) is an influential theory that explains how users come to accept and utilize a new technology.[15][16][17][18][19] It posits that two primary factors determine an individual's behavioral intention to use a system:

- Perceived Usefulness (PU): The degree to which a person believes that using a particular system will enhance their job performance or, in a health context, their health outcomes.
- Perceived Ease of Use (PEOU): The degree to which a person believes that using a particular system will be free of effort.[16]

Signaling Pathway of the Technology Acceptance Model:



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Figure 2: The Technology Acceptance Model (TAM) illustrates how perceived usefulness and ease of use influence a user's intention and actual use of a technology.

Quantitative Data Summary: TAM in Telemedicine Adoption in Rural Populations

A study examining telemedicine perceptions among rural, underserved populations found that the TAM was a strong predictor of attitudes toward telemedicine.[5][12]

Predictor Variables	Outcome Variable	**Variance Explained (R ²) **	Significance (P-value)
Perceived Usefulness & Perceived Ease of Use	Attitude Toward Telemedicine	91%	<.001
Perceived Ease of Use	Attitude Toward Telemedicine	-	<.001
Perceived Usefulness	Attitude Toward Telemedicine	-	.20 (Not Significant)

Data from a study on telemedicine adoption in rural Northern Lower Michigan.[\[5\]](#)[\[12\]](#)

Diffusion of Innovations Theory

The Diffusion of Innovations theory explains how, why, and at what rate new ideas and technologies spread through populations.[\[14\]](#)[\[20\]](#)[\[21\]](#) The theory categorizes adopters into five groups based on their propensity to adopt an innovation: innovators, early adopters, early majority, late majority, and laggards.[\[22\]](#)[\[23\]](#) In digital health, this theory is critical for understanding why certain groups adopt new health technologies more slowly, which can lead to widening health disparities.[\[22\]](#)

Experimental Workflow for Studying Diffusion of a Digital Health Intervention:

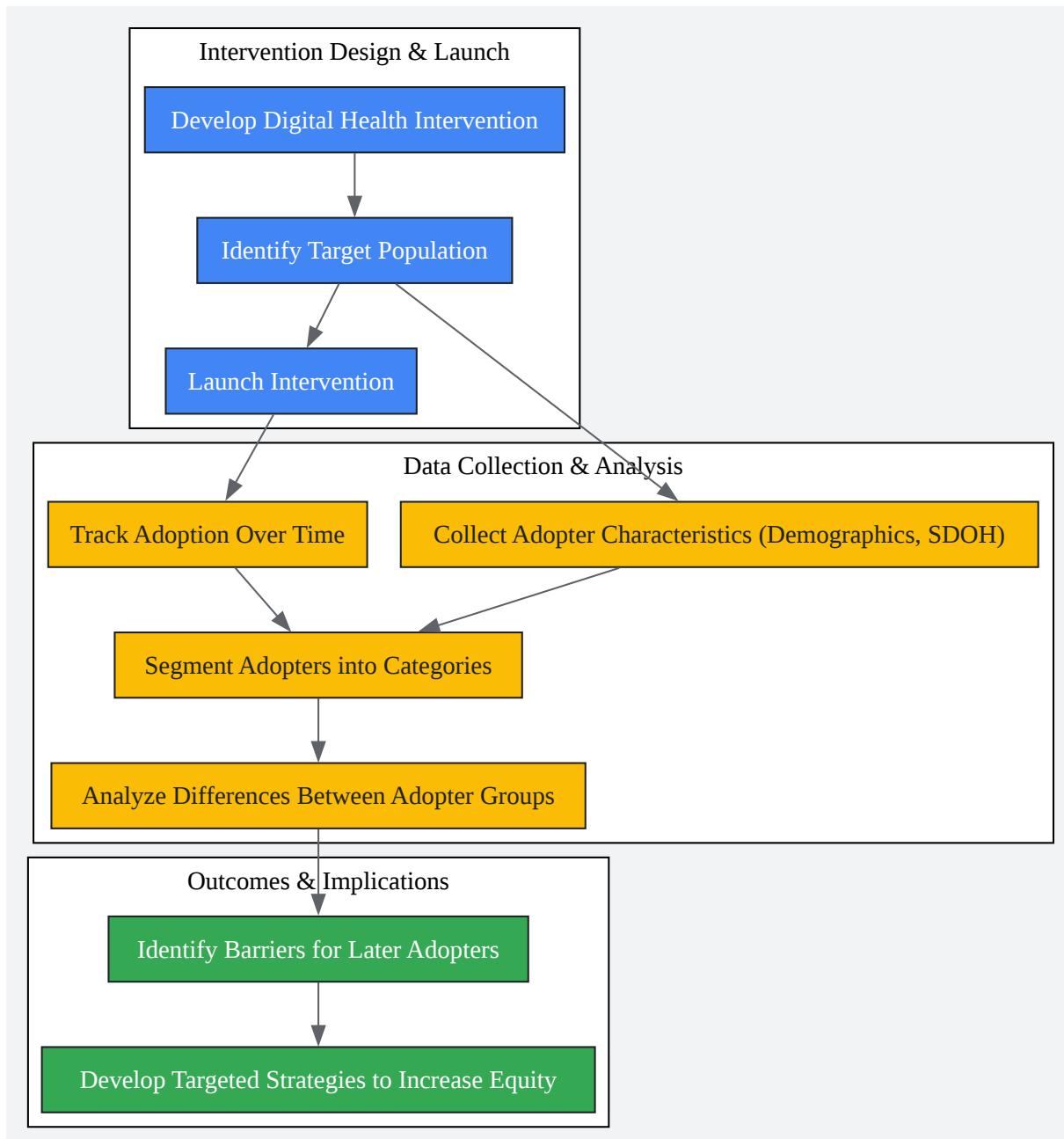
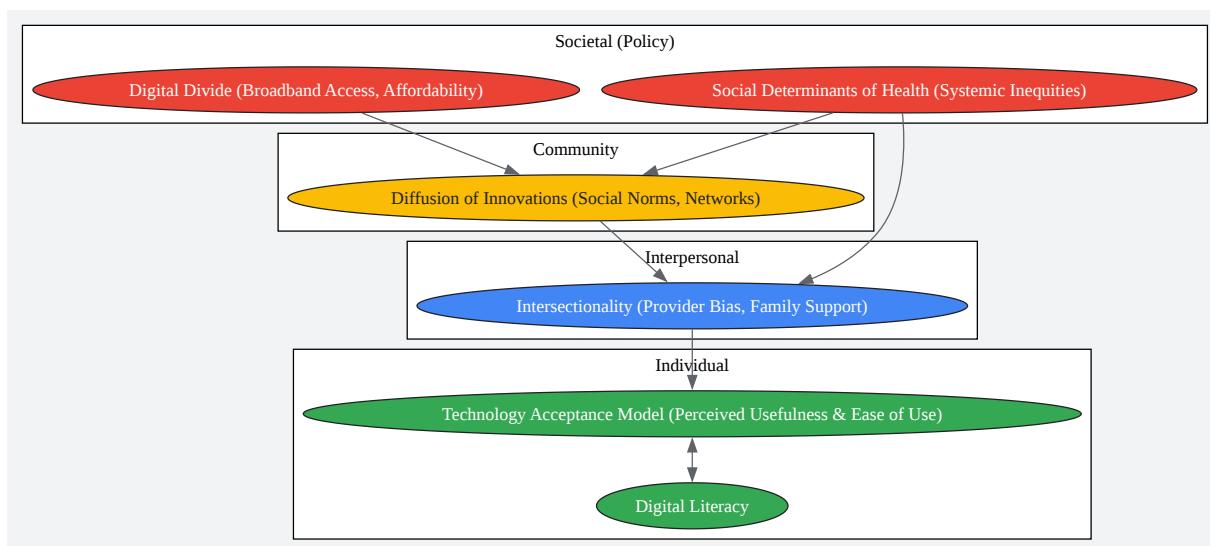
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Figure 3: A typical workflow for a study applying the Diffusion of Innovations theory to a digital health intervention.

The Interplay of Theories: A Multi-Level Perspective

The foundational theories of digital health equity are not mutually exclusive; rather, they are interconnected and often used in concert to provide a comprehensive understanding of the issue. The Socio-Ecological Model is a useful framework for illustrating how these theories operate at different levels of influence.[\[4\]](#)[\[24\]](#)

Logical Relationship of Theories within a Socio-Ecological Framework:



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Figure 4: A Socio-Ecological Model illustrating how different foundational theories influence digital health equity at various levels.

Conclusion and Future Directions

The foundational theories presented in this guide provide an essential lens through which to view the challenges and opportunities of digital health equity. Intersectionality theory compels us to consider the multifaceted nature of disadvantage. The frameworks of Social and Digital Determinants of Health ground our understanding in the real-world conditions that shape individuals' lives. The Technology Acceptance Model offers insights into the psychological drivers of technology adoption, while the Diffusion of Innovations theory illuminates the pathways by which new technologies are disseminated.

For researchers, scientists, and drug development professionals, a deep understanding of these theories is paramount for designing, implementing, and evaluating digital health solutions that are not only effective but also equitable. Future research should continue to build upon these theoretical foundations, with a particular focus on:

- Developing and validating interventions that are explicitly designed to address the barriers identified by these theories.
- Employing rigorous experimental designs, such as randomized controlled trials, to establish causal links between interventions and improvements in digital health equity.
- Collecting and analyzing more granular quantitative data to better understand the complex interplay of factors at the intersection of multiple social identities.

By grounding our work in these foundational theories, we can move towards a future where the benefits of digital health are accessible to all, regardless of their social or economic circumstances.

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- To cite this document: BenchChem. [Foundational Theories in Digital Health Equity Research: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1669916#foundational-theories-in-digital-health-equity-research>]

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